molecular formula C18H14ClNO3S B14539023 2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 62382-09-6

2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14539023
CAS No.: 62382-09-6
M. Wt: 359.8 g/mol
InChI Key: CWPTWSOKEOHQGU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-chlorophenylmethanesulfonyl chloride with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridine bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides.

Scientific Research Applications

2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylmethanesulfonyl chloride
  • Phenylmethanesulfonyl chloride
  • Methanesulfonyl chloride

Uniqueness

2-[(4-Chlorophenyl)(phenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of both a chlorophenyl and a phenyl group attached to the sulfonyl moiety, along with the pyridine ring

Properties

CAS No.

62382-09-6

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfonyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C18H14ClNO3S/c19-16-11-9-15(10-12-16)18(14-6-2-1-3-7-14)24(22,23)17-8-4-5-13-20(17)21/h1-13,18H

InChI Key

CWPTWSOKEOHQGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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